![molecular formula C22H29N3O3S B2953900 N-(2,5-dimethylbenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-85-2](/img/structure/B2953900.png)
N-(2,5-dimethylbenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of “N-(2,5-dimethylbenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide” can be inferred from its name. It likely contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to one of the nitrogen atoms is a tosyl group and a methyl group. The other nitrogen atom is likely bonded to a 2,5-dimethylbenzyl group through an amide linkage .Chemical Reactions Analysis
The chemical reactions that “N-(2,5-dimethylbenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide” can undergo would depend on its functional groups. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The tosyl group is a good leaving group, so it could be displaced by a nucleophile in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,5-dimethylbenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide” would depend on its structure. For example, the presence of polar functional groups like the amide and the tosyl group would likely make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces, which in turn depend on the polarity and size of the molecule .Scientific Research Applications
Antimicrobial Agent Development
The compound’s structural features, particularly the piperazine ring and the tosyl group, make it a potential scaffold for developing new antimicrobial agents . Research has focused on creating derivatives that target multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). These derivatives could serve as a basis for new drugs to combat antibiotic resistance.
Kinase Inhibition
Kinase inhibitors are crucial in treating various diseases, including cancer. The piperazine moiety within the compound’s structure is often utilized in kinase inhibitors due to its ability to interact with ATP-binding sites of kinases . This interaction can be fine-tuned to develop selective and potent kinase inhibitors with therapeutic potential.
Receptor Modulation
Piperazine derivatives are known to modulate receptor activity, which is vital in neuroscience and pharmacology. The compound could be modified to target specific receptors in the brain, potentially leading to new treatments for neurological disorders .
Synthetic Chemistry
The chemical reactivity of the piperazine-based synthons, such as those found in the compound, facilitates its insertion into molecules. This makes it valuable in synthetic chemistry for constructing complex molecules, including biologically active compounds .
Antifungal Activity
Some derivatives of the compound have shown promising antifungal activity against drug-resistant strains of Candida, including Candida auris, which is a significant concern in healthcare settings . This suggests potential applications in developing new antifungal therapies.
Cancer Research
The compound’s derivatives have been explored for their antitumor potential. They have been tested against various cancer cell lines, indicating their potential use in cancer research and therapy .
Organic Synthesis
The compound can be used in organic synthesis, particularly in reactions at the benzylic position, which is a common site for chemical transformations. This includes free radical bromination and nucleophilic substitution, which are fundamental reactions in organic chemistry .
Drug Discovery
Due to its structural versatility, the compound can be used as a building block in drug discovery. Its piperazine core can be functionalized to create a wide range of pharmacologically active molecules, which can be screened for various biological activities .
properties
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-17-6-9-21(10-7-17)29(27,28)25(16-20-15-18(2)5-8-19(20)3)22(26)24-13-11-23(4)12-14-24/h5-10,15H,11-14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNRABGPOMQZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=CC(=C2)C)C)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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